Cas no 2358049-04-2 (Methyl 2-amino-2-(4-phenoxyphenyl)propanoate)

Methyl 2-amino-2-(4-phenoxyphenyl)propanoate is a chiral α-amino ester derivative featuring a phenoxyphenyl substituent, which imparts structural versatility for applications in pharmaceutical and agrochemical synthesis. Its ester functionality enhances solubility in organic solvents, facilitating downstream modifications, while the amino group provides a reactive site for further derivatization. The compound’s rigid aromatic backbone contributes to stability and potential selectivity in asymmetric synthesis. This intermediate is particularly valuable in the development of bioactive molecules, owing to its balanced lipophilicity and steric properties. High purity grades are available to ensure reproducibility in research and industrial processes.
Methyl 2-amino-2-(4-phenoxyphenyl)propanoate structure
2358049-04-2 structure
Product name:Methyl 2-amino-2-(4-phenoxyphenyl)propanoate
CAS No:2358049-04-2
MF:C16H17NO3
MW:271.311084508896
CID:6083154
PubChem ID:165913822

Methyl 2-amino-2-(4-phenoxyphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 2358049-04-2
    • methyl 2-amino-2-(4-phenoxyphenyl)propanoate
    • EN300-6487779
    • Methyl 2-amino-2-(4-phenoxyphenyl)propanoate
    • Inchi: 1S/C16H17NO3/c1-16(17,15(18)19-2)12-8-10-14(11-9-12)20-13-6-4-3-5-7-13/h3-11H,17H2,1-2H3
    • InChI Key: BIOWJTXUQDOLJQ-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C)(C1C=CC(=CC=1)OC1C=CC=CC=1)N)=O

Computed Properties

  • Exact Mass: 271.12084340g/mol
  • Monoisotopic Mass: 271.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 61.6Ų

Methyl 2-amino-2-(4-phenoxyphenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6487779-0.1g
methyl 2-amino-2-(4-phenoxyphenyl)propanoate
2358049-04-2 95.0%
0.1g
$755.0 2025-03-15
Enamine
EN300-6487779-0.5g
methyl 2-amino-2-(4-phenoxyphenyl)propanoate
2358049-04-2 95.0%
0.5g
$823.0 2025-03-15
Enamine
EN300-6487779-2.5g
methyl 2-amino-2-(4-phenoxyphenyl)propanoate
2358049-04-2 95.0%
2.5g
$1680.0 2025-03-15
Enamine
EN300-6487779-5.0g
methyl 2-amino-2-(4-phenoxyphenyl)propanoate
2358049-04-2 95.0%
5.0g
$2485.0 2025-03-15
Enamine
EN300-6487779-1.0g
methyl 2-amino-2-(4-phenoxyphenyl)propanoate
2358049-04-2 95.0%
1.0g
$857.0 2025-03-15
Enamine
EN300-6487779-0.25g
methyl 2-amino-2-(4-phenoxyphenyl)propanoate
2358049-04-2 95.0%
0.25g
$789.0 2025-03-15
Enamine
EN300-6487779-0.05g
methyl 2-amino-2-(4-phenoxyphenyl)propanoate
2358049-04-2 95.0%
0.05g
$719.0 2025-03-15
Enamine
EN300-6487779-10.0g
methyl 2-amino-2-(4-phenoxyphenyl)propanoate
2358049-04-2 95.0%
10.0g
$3683.0 2025-03-15

Additional information on Methyl 2-amino-2-(4-phenoxyphenyl)propanoate

Methyl 2-amino-2-(4-phenoxyphenyl)propanoate: A Comprehensive Overview

Methyl 2-amino-2-(4-phenoxyphenyl)propanoate, with the CAS number 2358049-04-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a propanoate backbone with a methyl group, an amino group, and a 4-phenoxyphenyl substituent, which collectively contribute to its distinctive chemical behavior.

The synthesis of Methyl 2-amino-2-(4-phenoxyphenyl)propanoate involves a series of well-defined organic reactions. The process typically begins with the preparation of the amino alcohol precursor, followed by esterification to yield the final product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, aligning with the growing emphasis on green chemistry practices. These improvements not only enhance the scalability of production but also reduce the environmental footprint associated with its manufacture.

One of the most intriguing aspects of Methyl 2-amino-2-(4-phenoxyphenyl)propanoate is its bioactivity. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. Researchers have explored its ability to modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress. These findings underscore its potential role in the development of novel pharmaceutical agents targeting conditions such as neurodegenerative diseases and cardiovascular disorders.

The structural versatility of Methyl 2-amino-2-(4-phenoxyphenyl)propanoate also lends itself to applications in materials science. Its ability to form stable complexes with metal ions has been leveraged in the creation of coordination polymers and hybrid materials. These materials exhibit unique optical and electronic properties, which could be harnessed in advanced technologies such as sensors and light-emitting devices.

In recent years, computational chemistry has played a pivotal role in understanding the molecular interactions of Methyl 2-amino-2-(4-phenoxyphenyl)propanoate. Advanced molecular modeling techniques have provided insights into its conformational flexibility and binding affinities, which are critical for predicting its pharmacokinetic properties. Such studies are essential for optimizing drug delivery systems and improving bioavailability.

The growing interest in Methyl 2-amino-2-(4-phenoxyphenyl)propanoate is further evidenced by its inclusion in various chemical databases and research platforms. Its presence in these resources facilitates collaboration among scientists worldwide, fostering innovation and accelerating the pace of discovery. As research continues to unravel its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.